Methyl 3'-(ethylsulfonyl)-4-methyl-5-nitrobiphenyl-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(3-ethylsulfonylphenyl)-2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-4-25(22,23)14-7-5-6-12(8-14)13-9-15(17(19)24-3)11(2)16(10-13)18(20)21/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGABESXJCIMQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C(=C2)[N+](=O)[O-])C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152069 | |
| Record name | Methyl 3′-(ethylsulfonyl)-4-methyl-5-nitro[1,1′-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005499-49-9 | |
| Record name | Methyl 3′-(ethylsulfonyl)-4-methyl-5-nitro[1,1′-biphenyl]-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005499-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3′-(ethylsulfonyl)-4-methyl-5-nitro[1,1′-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(ethylsulfonyl)-4-methyl-5-nitrobiphenyl-3-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a biphenyl derivative followed by sulfonylation and esterification reactions. The nitration step introduces the nitro group, while the sulfonylation step adds the ethylsulfonyl group. Finally, esterification is carried out to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-(ethylsulfonyl)-4-methyl-5-nitrobiphenyl-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amino derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3’-(ethylsulfonyl)-4-methyl-5-nitrobiphenyl-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3’-(ethylsulfonyl)-4-methyl-5-nitrobiphenyl-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The ethylsulfonyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally analogous compounds, emphasizing functional group variations and their implications.
Table 1: Structural and Functional Group Comparison
Key Differences and Implications
Core Structure: The target compound features a biphenyl backbone, enabling conjugation and planar rigidity, which may influence crystallinity and π-π stacking interactions .
Sulfonyl vs. Sulfanyl Groups: The ethylsulfonyl (-SO₂Et) group in the target compound is a strong electron-withdrawing group, reducing electron density on the aromatic ring and affecting reactivity (e.g., electrophilic substitution) .
Nitro vs. Trifluoromethyl Groups: The 5-nitro (-NO₂) group in the target compound further withdraws electrons, possibly enhancing oxidative stability or directing regioselectivity in reactions. The trifluoromethyl (-CF₃) group in the triazine analog is a sterically bulky, hydrophobic substituent that may improve membrane permeability in drug design .
Ester Variations :
- The methyl ester in the target compound vs. the ethyl ester in the triazine analog influences solubility and hydrolysis rates. Methyl esters are generally more hydrolytically stable but less lipophilic than ethyl esters.
Predicted Physicochemical Properties
- Solubility : The triazine analog’s trifluoromethyl and sulfanyl groups may increase hydrophobicity compared to the target compound’s polar nitro and sulfonyl groups.
- Crystallinity : The biphenyl system in the target compound may promote tighter crystal packing due to planar rigidity, whereas the triazine core could lead to varied hydrogen-bonding patterns .
- Reactivity : The nitro and sulfonyl groups in the target compound make it more susceptible to nucleophilic aromatic substitution compared to the triazine analog’s sulfanyl group.
Research Findings and Limitations
- Structural Analysis Tools: The target compound’s structure was likely validated using crystallographic software like SHELXL (for refinement) and ORTEP-3 (for visualization), as noted in Evidences 1–2 and 4. These tools ensure accuracy in bond lengths and angles, critical for understanding intermolecular interactions .
- Hydrogen-Bonding Patterns : highlights the importance of hydrogen bonding in crystal engineering. The target compound’s nitro and sulfonyl groups may participate in C–H···O interactions, influencing its solid-state properties .
- Data Gaps : Direct experimental comparisons (e.g., solubility, reactivity assays) between the target compound and its analogs are absent in the provided evidence. Further studies are needed to validate predicted properties.
Biological Activity
Methyl 3'-(ethylsulfonyl)-4-methyl-5-nitrobiphenyl-3-carboxylate (CAS: 1005499-49-9) is a synthetic compound characterized by a biphenyl core with various functional groups, including an ethylsulfonyl group, a nitro group, and a carboxylate moiety. This unique structure suggests potential biological activity, making it a subject of interest in pharmacological and toxicological studies.
- Molecular Formula : C₁₇H₁₇NO₆S
- Molecular Weight : 363.39 g/mol
- Functional Groups : Ethylsulfonyl, nitro, carboxylic acid
The presence of these functional groups indicates that the compound may exhibit reactivity that can be leveraged for biological applications.
Biological Activity Overview
Recent studies have explored the biological activity of this compound, particularly its potential as an anti-cancer agent and its effects on cellular mechanisms. The following sections summarize key findings and data related to its biological activity.
Anticancer Potential
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in various cancer cell lines, suggesting a mechanism involving the activation of apoptotic pathways.
- Interaction with specific cellular targets may disrupt cancer cell proliferation and survival.
-
Case Studies :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls.
- Another study highlighted its effect on colon cancer cells, where it inhibited tumor growth in vitro by modulating cell cycle progression.
Toxicological Assessment
-
Mutagenicity Studies :
- Preliminary mutagenicity assessments indicate that the compound may possess mutagenic properties, raising concerns for its safety in therapeutic applications.
- The Ames test results showed positive mutagenicity at higher concentrations, necessitating further investigation into its genotoxic effects.
-
Environmental Impact :
- Given its chemical structure, there is potential for environmental persistence, which could lead to bioaccumulation and toxicity in aquatic ecosystems.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Methyl 4-methylbenzoate | C₈H₈O₂ | Simple aromatic ester | Lacks nitro and sulfonyl groups |
| Nitrobenzoic acid | C₇H₅NO₂ | Contains nitro and carboxylic acid groups | No biphenyl structure |
| Ethyl 4-sulfobenzenesulfonate | C₉H₁₀O₅S₂ | Sulfonated aromatic compound | Different functional groups |
The unique biphenyl structure combined with both sulfonic and nitro functionalities may confer distinct chemical reactivity and biological properties compared to these similar compounds.
Q & A
Q. What are the optimal synthetic routes for Methyl 3'-(ethylsulfonyl)-4-methyl-5-nitrobiphenyl-3-carboxylate, and how can yield be maximized?
The synthesis involves multi-step reactions, including Suzuki-Miyaura coupling to form the biphenyl core, followed by sulfonylation and nitration. For example:
- Suzuki coupling : Use Pd(PPh₃)₄ catalyst with toluene/EtOH solvent and aqueous Na₂CO₃ at 110°C for 6 hours (55–87% yield) .
- Sulfonylation : Ethylsulfonyl groups can be introduced via nucleophilic substitution using ethyl iodide (EtI) in MeOH under reflux .
- Nitration : Controlled nitration with HNO₃/H₂SO₄ at 60°C minimizes byproducts like over-nitration .
Key optimization : Monitor reaction progress via TLC and employ column chromatography for purification.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR/IR : Assign peaks using ¹H/¹³C NMR to confirm ester, sulfonyl, and nitro groups. IR confirms C=O (ester, ~1700 cm⁻¹) and S=O (sulfonyl, ~1350–1150 cm⁻¹) .
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding . Validate structures with CIF checks via PLATON .
- Mass spectrometry : High-resolution MS confirms molecular formula (e.g., ESI-MS for [M+H]⁺).
Q. How is the crystal structure determined, and what intermolecular interactions stabilize the lattice?
- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) for small-molecule diffraction.
- Hydrogen bonding : Graph set analysis (e.g., Etter’s notation) identifies motifs like R₂²(8) rings from O–H···O or N–H···O interactions .
- Packing forces : Sulfonyl and nitro groups enhance dipole-dipole interactions, while methyl groups contribute to van der Waals contacts .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, ethylsulfonyl) influence reactivity in cross-coupling reactions?
- Nitro groups : Strong electron-withdrawing effects deactivate the aromatic ring, directing electrophilic substitution to meta positions. This impacts subsequent functionalization .
- Ethylsulfonyl : Stabilizes intermediates via resonance (-SO₂- group) but may sterically hinder reactions at the 3' position. Computational studies (DFT) can map charge distribution .
Experimental validation : Compare reaction rates of derivatives lacking sulfonyl/nitro groups via kinetic assays.
Q. What computational methods are used to predict conformational flexibility of the biphenyl core?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess torsional angles between phenyl rings.
- Puckering analysis : For non-planar rings, apply Cremer-Pople coordinates to quantify deviations from planarity .
- MD simulations : Simulate solvent effects (e.g., DMSO) on rotational barriers using AMBER or CHARMM force fields.
Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during refinement?
- Disorder modeling : Use PART instructions in SHELXL to split sites and refine occupancy ratios .
- Twinning detection : Check for non-integer R factors or Hooft parameters. Apply TWIN/BASF commands in SHELXL .
- Validation tools : Run CheckCIF to flag outliers in bond lengths/angles and ADDSYM to identify missed symmetry .
Q. What strategies mitigate hydrolysis of the methyl ester under basic or aqueous conditions?
- Protecting groups : Replace methyl ester with tert-butyl ester for stability during synthesis .
- pH control : Conduct reactions in anhydrous solvents (e.g., THF) with molecular sieves to scavenge water.
- Kinetic studies : Monitor ester degradation via HPLC under varying pH/temperature to identify safe conditions .
Q. How does hydrogen bonding influence solubility and bioavailability in pharmacological studies?
- Solubility : Strong O–H···O/N–H···O bonds reduce solubility in apolar solvents but enhance it in polar media (e.g., DMSO) .
- Bioavailability : Use Hirshfeld surface analysis to quantify H-bond donor/acceptor ratios. Modify sulfonyl groups to -SO₂NH₂ for improved permeability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
